
1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a trifluoromethoxy group, a chloromethyl group, and a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene core:
Chloromethylation: The next step involves the chloromethylation of the benzene ring, which can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst.
Formation of the propan-2-one moiety:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the chloromethyl group, which may affect its ability to undergo substitution reactions.
1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which may influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H10ClF3O2 |
|---|---|
Poids moléculaire |
266.64 g/mol |
Nom IUPAC |
1-[4-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2/c1-7(16)4-8-2-3-9(6-12)10(5-8)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clé InChI |
BFNGSIBWFIGWOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)CCl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



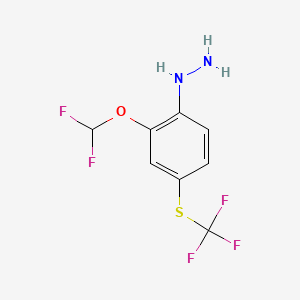

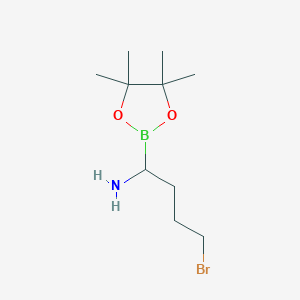

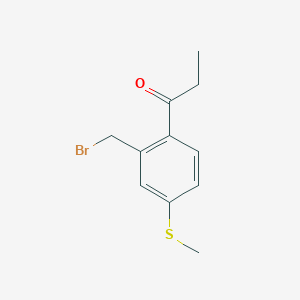


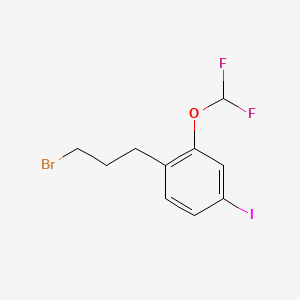
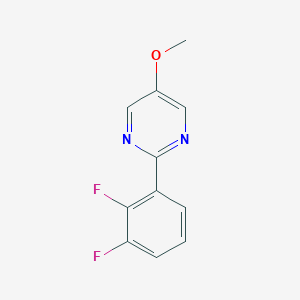

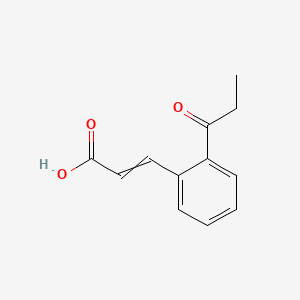
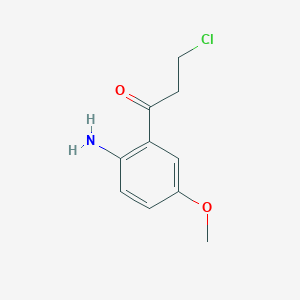
![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
